N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide
Description
This compound features a pyrazol-4(5H)-ylidene core substituted with a phenyl group at position 1, a methyl group at position 3, and an acetamide-linked aniline moiety. Its molecular formula is C₁₉H₁₈N₄O₂, with a molecular weight of 334.37 g/mol.
Properties
IUPAC Name |
N-[4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-18(19(25)23(22-13)17-6-4-3-5-7-17)12-20-15-8-10-16(11-9-15)21-14(2)24/h3-12,22H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXWTZQURZNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24664-51-5 | |
| Record name | Acetanilide, 4'-((3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024664515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide typically involves multistep reactions. One common method is the Knoevenagel condensation reaction followed by Michael addition. The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a base, such as piperidine or pyridine. The Michael addition then involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as L-proline can be employed to facilitate the reactions and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and electroluminescent materials.
Mechanism of Action
The mechanism of action of N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Structural Uniqueness of the Target Compound
The target compound distinguishes itself through:
Hydrazinylidene Bridge: This conjugated system enhances π-π stacking interactions with biological targets, improving binding affinity compared to non-conjugated analogs .
Acetamide-Aniline Linkage : Unlike esters or carbamates in analogs (e.g., C₂₀H₁₉N₇O₃), the acetamide group offers resistance to enzymatic hydrolysis, extending half-life in vivo .
Biological Activity
N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 314.35 g/mol |
| CAS Number | [Not specified] |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial activity. A study evaluated various pyrazole derivatives against common pathogens, revealing that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.25 | Staphylococcus aureus |
| 5a | 0.22 | Staphylococcus epidermidis |
| 7b | 0.24 | Escherichia coli |
Anticancer Activity
The compound also shows promise as an anticancer agent. Research has highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the phenyl and pyrazole rings significantly influence cytotoxicity against cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study focusing on pyrazole derivatives, compounds were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects:
- Compound A : IC50 = 1.61 µg/mL against A-431 cells.
- Compound B : IC50 = 1.98 µg/mL against Jurkat cells.
These findings suggest that the incorporation of specific functional groups can enhance the anticancer properties of pyrazole derivatives .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells.
- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
